Lipophilicity Advantage vs. Methylthio Analog
(6-(Butylthio)pyridin-3-yl)boronic acid exhibits a calculated LogP of 2.68 , which is over 3 LogP units higher than the -0.5167 LogP of its closest methylthio analog, (6-(methylthio)pyridin-3-yl)boronic acid . This represents a >1000-fold increase in theoretical octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.68 |
| Comparator Or Baseline | 6-(Methylthio)pyridin-3-ylboronic acid (CAS 321438-86-2), LogP = -0.5167 |
| Quantified Difference | ΔLogP ≈ 3.2 (Target compound is >3 orders of magnitude more lipophilic) |
| Conditions | Computational prediction (ACD/Labs for target, unspecified algorithm for comparator) |
Why This Matters
For medicinal chemistry programs, a LogP change of this magnitude fundamentally alters a compound's ability to cross biological membranes, thereby dictating its suitability as a CNS-penetrant probe or an orally bioavailable drug scaffold.
